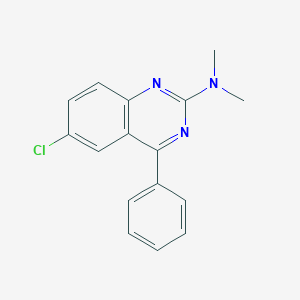

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine, also known as PD153035, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes that play a crucial role in cancer cell growth and proliferation.

Aplicaciones Científicas De Investigación

Anticancer Activity

The structural analogs of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine have been investigated for their anticancer properties. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, closely related to the compound of interest, was identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound demonstrated significant activity in cell-based apoptosis induction assays and showed excellent blood-brain barrier penetration, proving highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Additionally, novel 4-aminoquinoline derivatives, synthesized by reacting 4-chloroquinoline with corresponding mono/dialkyl amines, displayed excellent cytotoxicity against various cancer cell lines, highlighting the potential of quinazoline derivatives in cancer treatment (Ren et al., 2013).

Antimycobacterial Activity

6-Chloro substituted compounds, including 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine analogs, have shown promising antimycobacterial activity. Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione was highlighted for its superior activity against Mycobacterium avium and M. kansasii, surpassing the activity of the standard drug isoniazid. This suggests that chloro-substituted quinazoline derivatives could serve as a basis for developing new antimycobacterial agents (Kubicová et al., 2003).

Antiplasmodial Activity

The modification and synthesis of chloroquine analogs, incorporating the quinazoline structure, have been explored for their antiplasmodial activity against Plasmodium falciparum. Compounds like (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine demonstrated notable activity, highlighting the potential of quinazoline derivatives in developing new treatments for malaria (Beagley et al., 2003).

DNA-binding Properties

N-alkylanilinoquinazoline derivatives have been synthesized and evaluated for their potential as DNA intercalating agents. These compounds, such as those derived from 4-chloro-6,7-dimethoxyquinazoline, demonstrated significant interaction with DNA, suggesting their utility in developing therapeutic agents targeting DNA (Garofalo et al., 2010).

Propiedades

IUPAC Name |

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-20(2)16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFBUSHGSIQTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324836 |

Source

|

| Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5185-61-5 |

Source

|

| Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)